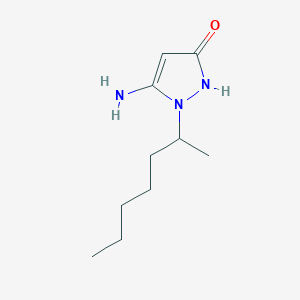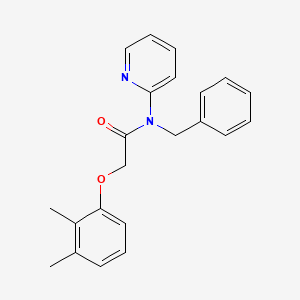![molecular formula C19H21ClN4O2S B14992289 4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14992289.png)
4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by cyclization of appropriate ortho-diamino benzene derivatives with formic acid or its derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving pyrrolidine and suitable electrophilic intermediates.
Sulfonamide Formation: The final step involves the reaction of the benzodiazole derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzodiazole ring, converting them to amines.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with nucleophilic sites on proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE: is similar to other benzodiazole derivatives and sulfonamide-containing compounds.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring often exhibit similar pharmacological properties due to the ring’s ability to interact with biological targets.
Uniqueness
- The unique combination of a benzodiazole core, pyrrolidine ring, and sulfonamide group in 4-CHLORO-N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZENE-1-SULFONAMIDE provides a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound in drug discovery and development.
Propriétés
Formule moléculaire |
C19H21ClN4O2S |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN4O2S/c1-23-18-9-6-15(22-27(25,26)16-7-4-14(20)5-8-16)12-17(18)21-19(23)13-24-10-2-3-11-24/h4-9,12,22H,2-3,10-11,13H2,1H3 |
Clé InChI |
QZSZPPPCXNBDHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14992218.png)

![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B14992240.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992252.png)
![ethyl 3-[3-(3-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B14992255.png)
![N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14992263.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B14992272.png)
![N,N-dimethyl-N'-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]propane-1,3-diamine](/img/structure/B14992283.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14992291.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992298.png)


